Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate is a chemical compound classified as a pyrrolidine derivative. Pyrrolidines are five-membered nitrogen-containing heterocycles that have garnered attention in medicinal chemistry due to their diverse biological activities. This compound, with the CAS number 438492-34-3, features a methyl ester group, benzyl, and chlorophenyl substituents, contributing to its unique properties and potential applications in various scientific fields.
The synthesis of trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate typically involves several key steps:
The industrial production of this compound may utilize similar synthetic routes but on a larger scale. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate has the following structural characteristics:
COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3
The molecular structure features a pyrrolidine ring with a methyl ester at one position and both benzyl and chlorophenyl groups attached to other positions, contributing to its chemical reactivity and biological activity .
Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The precise molecular targets and pathways depend on the context of its application, which could include modulation of neurotransmitter systems or other biochemical pathways.
The physical properties of trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate are as follows:
Property | Value |
---|---|
Molecular Weight | 329.8 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
Chemical properties include reactivity patterns typical of esters and aromatic compounds, allowing for various transformations including hydrolysis, substitution, and redox reactions .
Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate has several scientific applications:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4